molecular formula C11H20N2O5S B1266063 (4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulphate CAS No. 25646-77-9

(4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulphate

Cat. No.: B1266063
CAS No.: 25646-77-9
M. Wt: 292.35 g/mol
InChI Key: GVEYRUKUJCHJSR-UHFFFAOYSA-N
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Description

(4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulphate (CAS 25646-77-9) is a quaternary ammonium salt characterized by a complex structure containing two ammonium centers, a meta-tolyl aromatic ring, and hydroxyethyl substituents. Its molecular formula is inferred to include a sulphate counterion (SO₄²⁻) based on nomenclature conventions. The compound is classified as hazardous under the Hazardous Substances Act due to its toxicity (6.1B), mutagenicity (6.5B), and environmental risks (9.1A, 9.3A) .

Its aromatic tolyl group may enhance stability in organic matrices, while the hydroxyethyl groups improve aqueous solubility.

Properties

IUPAC Name

2-(4-amino-N-ethyl-3-methylanilino)ethanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H18N2O.H2O4S/c1-3-13(6-7-14)10-4-5-11(12)9(2)8-10;1-5(2,3)4/h4-5,8,14H,3,6-7,12H2,1-2H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GVEYRUKUJCHJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCN(CCO)C1=CC(=C(C=C1)N)C.OS(=O)(=O)O
Source PubChem
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Molecular Formula

C11H20N2O5S
Source PubChem
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Related CAS

25646-77-9, 2359-51-5 (Parent)
Record name Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-, sulfate (1:1)
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Record name Ethanol, 2-((4-amino-3-methylphenyl)ethylamino)-, sulfate (1:?)
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DSSTOX Substance ID

DTXSID80897435
Record name (4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulfate (1:1)
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Molecular Weight

292.35 g/mol
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Physical Description

Off-white to white powder with a sweet odor; [Kodak MSDS]
Record name CD-4
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CAS No.

28020-34-0, 25646-77-9
Record name Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-, sulfate (1:?)
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Record name Ethanol, 2-((4-amino-3-methylphenyl)ethylamino)-, sulfate (1:?)
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Record name Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-, sulfate (1:1)
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Record name (4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulfate (1:1)
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Record name (4-ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulphate
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Record name N4-Ethyl-N4-(2-hydroxyethyl)-2-methyl-1,4-phenylenediamine Sulfate
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Mechanism of Action

Target of Action

It is known that this compound is suitable for photographic applications, suggesting that it interacts with the chemicals in photographic films.

Result of Action

The result of the action of 4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate is the development of photographic images. It contributes to the chemical reactions that reduce exposed silver halides to metallic silver, forming the dark areas on a photographic film.

Action Environment

The action of 4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate is influenced by various environmental factors. These include the temperature and pH of the developing solution, the concentration of the developer, and the duration of development. These factors can affect the rate of the development reaction and, consequently, the contrast and granularity of the developed image.

Biochemical Analysis

Biochemical Properties

(4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulphate plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes such as oxidoreductases and transferases, facilitating redox reactions and the transfer of functional groups. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their activity and enhancing or inhibiting specific biochemical pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to the activation or inhibition of target enzymes. This compound can also directly interact with DNA, influencing gene expression by modulating transcriptional activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell proliferation and enhancing metabolic activity. At high doses, this compound can exhibit toxic or adverse effects, including organ damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence pathways such as glycolysis and the tricarboxylic acid cycle by modulating the activity of key enzymes. Additionally, this compound can affect the levels of important metabolites, thereby altering the overall metabolic state of the cell.

Biological Activity

(4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulphate, commonly referred to as CD-4, is a quaternary ammonium compound widely utilized in various biochemical and photographic applications. Its molecular formula is C11H20N2O5S, and it has a molecular weight of 292.35 g/mol. This compound exhibits significant biological activity, particularly in its interactions with enzymes and cellular processes. This article delves into the biological activity of CD-4, highlighting its mechanisms of action, effects on cellular functions, and implications in research and industry.

Interaction with Enzymes

CD-4 is known to interact with several enzyme classes, including oxidoreductases and transferases. These interactions are crucial for facilitating biochemical reactions such as redox processes and the transfer of functional groups. The binding of CD-4 to enzyme active sites can enhance or inhibit specific pathways, thereby modulating overall metabolic activity.

Cellular Effects

The compound influences various cellular processes by activating signaling pathways like the mitogen-activated protein kinase (MAPK) pathway. This activation leads to changes in gene expression that promote cell proliferation and differentiation. The effects on cellular function are profound, impacting cell signaling, metabolism, and gene expression.

Molecular Mechanism

At a molecular level, CD-4 exerts its effects through binding interactions with biomolecules, influencing enzyme activity, and altering gene expression patterns. For instance, it can bind to specific receptors on cell surfaces, initiating intracellular signaling cascades that regulate metabolic pathways.

Biological Activity Data

The following table summarizes key biological activities and effects associated with CD-4:

Biological Activity Description
Enzyme Interaction Modulates activity of oxidoreductases and transferases; affects redox reactions
Cell Signaling Activates MAPK pathway; influences gene expression related to cell growth
Metabolic Pathways Involved in glycolysis and tricarboxylic acid cycle; regulates key metabolic enzymes
Dosage Effects Low doses promote cell proliferation; high doses can cause toxicity and organ damage
Stability Over Time Stability varies; degradation can alter biochemical activity over prolonged exposure

Case Study 1: Photographic Applications

CD-4 is predominantly used as a color developing agent in photographic processing. A study highlighted the importance of maintaining optimal concentrations of CD-4 to achieve consistent image quality. Fluctuations in its levels can lead to variations in color rendition and overall image density.

Case Study 2: Cellular Proliferation

Research examining the effects of CD-4 on human cell lines demonstrated that low concentrations significantly enhanced cell proliferation rates. Conversely, higher concentrations resulted in cytotoxicity, indicating a clear dose-dependent relationship.

Case Study 3: Metabolic Regulation

A recent investigation focused on the role of CD-4 in regulating glycolytic enzymes showed that it enhances the activity of key enzymes involved in glucose metabolism. This modulation is critical for maintaining energy homeostasis within cells.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key similarities and differences between the target compound and related ammonium sulphates:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Applications Hazard Class
(4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulphate 25646-77-9 C₁₁H₂₄N₂O₄S* ~300 (estimated) Aromatic tolyl, hydroxyethyl, quaternary ammonium Surfactant, specialty synthesis 6.1B, 6.5B, 9.1A, 9.3A
N-Methyl-N,N,N-tris(2-hydroxyethyl) ammonium methane sulphate Not provided C₈H₂₂NO₇S 291.3 Hydroxyethyl, quaternary ammonium Graphene exfoliation Not specified
(2-Hydroxyethyl)ammonium dodecyl sulphate 327.207947 C₁₄H₃₃NO₅S 327.2 Hydroxyethyl, dodecyl chain, sulphate Surfactant in paper/board coatings Not specified
Ammonium Nonoxynol-4 Sulfate 31691-97-1 C₁₇H₃₁NO₅S 361.5 Nonylphenoxy, ethoxy, sulphate Surfactant in cosmetics/detergents Not specified
Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate 94213-20-4 C₁₀H₂₈NO₈S 331.4 Hydroxyethyl, ethyl, quaternary ammonium Industrial surfactants Not specified

*Molecular formula estimated based on structural fragments.

Research Findings and Industrial Relevance

  • Material Science : Ammonium-based ionic liquids with hydroxyethyl groups () are effective in graphene oxide reduction, but the target compound’s aromaticity limits its utility in this niche.
  • Environmental Impact : The hazardous classification of the target compound necessitates stringent handling, contrasting with milder surfactants like (2-Hydroxyethyl)ammonium dodecyl sulphate, which is used in food-contact materials .
  • Regulatory Status : The target compound’s inclusion in hazardous substance inventories () restricts its commercial use compared to safer alternatives like coco-betaine derivatives ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulphate
Reactant of Route 2
Reactant of Route 2
(4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulphate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.